Cas no 1254186-97-4 (1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one)

1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one structure
1254186-97-4 structure
Product name:1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
CAS No:1254186-97-4
MF:
Molecular Weight:
CID:4691375

1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one

1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
A168540-1mg
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
1254186-97-4
1mg
$ 236.00 2023-04-19
TRC
A168540-2.5mg
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
1254186-97-4
2.5mg
$ 529.00 2023-04-19
TRC
A168540-10mg
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
1254186-97-4
10mg
$ 1711.00 2023-04-19
TRC
A168540-5mg
1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one
1254186-97-4
5mg
$ 948.00 2023-04-19

1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one 関連文献

1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-oneに関する追加情報

Exploring the Potential of 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one in Modern Research

The compound with CAS No. 1254186-97-4, known as 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one, has recently garnered significant attention in the fields of organic chemistry and pharmacology. This molecule is a derivative of a pentofuranosyl group attached to a triazine ring system, which is a heterocyclic aromatic compound. The triazine ring is a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. The presence of the acetyl group at position 3 of the pentofuranosyl moiety adds complexity to the molecule's structure and potentially influences its reactivity and biological activity.

Recent studies have focused on the synthesis and characterization of this compound. Researchers have employed various synthetic strategies to construct the pentofuranosyl group and its subsequent attachment to the triazine ring. The deoxy substitution at position 2 of the pentofuranosyl moiety is a critical feature that may affect the molecule's stability and reactivity. The erythro configuration of the pentofuranosyl group suggests a specific stereochemistry that could play a role in its interactions with biological systems.

The amino group at position 4 of the triazine ring is another key functional group that has been explored for its potential in forming hydrogen bonds or participating in other non-covalent interactions. This feature makes the compound a promising candidate for drug design, particularly in targeting specific proteins or enzymes. Recent advancements in computational chemistry have allowed researchers to model the interactions between this compound and various biological targets, providing insights into its potential therapeutic applications.

In terms of applications, this compound has shown promise in several areas. For instance, its ability to form stable complexes with metal ions has been investigated for use in catalysis or as a component in metallo-drugs. Additionally, its unique structure may lend itself to applications in materials science, such as in the development of new polymers or optoelectronic materials.

One of the most exciting developments involving this compound is its potential role in antiviral therapy. Recent research has demonstrated that derivatives of this molecule can inhibit key viral enzymes, making it a potential candidate for antiviral drug development. The acetyl group and pentofuranosyl moiety are thought to contribute significantly to this activity by enhancing the molecule's ability to bind to viral targets.

Moreover, the compound's stability under physiological conditions has been tested extensively. Its resistance to enzymatic degradation and ability to maintain structural integrity in biological environments are critical factors for its potential use as a therapeutic agent. Researchers have also explored methods to improve its bioavailability through modifications to its structure or delivery systems.

In conclusion, 1-(3-O-Acetyl-2-deoxy-β-D-erythro-pentofuranosyl)-4-amino-1,3,5-triazin-2(1H)-one represents a fascinating example of how complex molecular architectures can be harnessed for diverse applications. With ongoing research uncovering new insights into its properties and potential uses, this compound continues to be an area of active investigation across multiple disciplines.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.